Cas no 76349-07-0 (N-(2-Hydroxypyridin-3-yl)acetamide)

N-(2-Hydroxypyridin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-Hydroxypyridin-3-yl)acetamide
- N-(2-oxo-1H-pyridin-3-yl)acetamide
- 3-acetamido-2(1H)-pyridone
- AC1L85LB
- AC1Q1L1Y
- CTK6A1100
- CTK8E7063
- N-(2-hydroxy-3-pyridinyl)acetamide
- NSC277804
- SureCN6826283
- SB54497
- CS-0081578
- SCHEMBL17992348
- NSC-277804
- AKOS006240040
- D74338
- N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide
- acetamidopyridone
- MFCD12922754
- SCHEMBL6826283
- N-(2-Hydroxypyridin-3-yl)acetamide, AldrichCPR
- rifamycinsodiumsalt
- DTXSID80313827
- AKOS024262736
- BS-44343
- 76349-07-0
- BDA34907
- DB-352239
-
- MDL: MFCD12922754
- Inchi: InChI=1S/C7H8N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10)
- InChI Key: UHSMYBHUSYABFW-UHFFFAOYSA-N
- SMILES: CC(NC1=C(O)N=CC=C1)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2A^2
- XLogP3: -0.4
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 444.9±30.0 °C at 760 mmHg
- Flash Point: 222.9±24.6 °C
- Refractive Index: 1.56
- PSA: 61.96000
- LogP: 0.40630
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
N-(2-Hydroxypyridin-3-yl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Hydroxypyridin-3-yl)acetamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-Hydroxypyridin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H953638-25mg |
N-(2-Hydroxypyridin-3-yl)acetamide |
76349-07-0 | 25mg |
$64.00 | 2023-05-18 | ||
TRC | H953638-50mg |
N-(2-Hydroxypyridin-3-yl)acetamide |
76349-07-0 | 50mg |
$75.00 | 2023-05-18 | ||
TRC | H953638-250mg |
N-(2-Hydroxypyridin-3-yl)acetamide |
76349-07-0 | 250mg |
$98.00 | 2023-05-18 | ||
abcr | AB263273-1 g |
N-(2-Hydroxypyridin-3-yl)acetamide |
76349-07-0 | 1g |
€891.00 | 2023-04-27 | ||
Apollo Scientific | OR951209-1g |
N-(2-Hydroxypyridin-3-yl)acetamide |
76349-07-0 | 95% | 1g |
£280.00 | 2025-02-21 | |
Ambeed | A545032-1g |
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide |
76349-07-0 | 95+% | 1g |
$403.0 | 2024-04-17 | |
A2B Chem LLC | AH58385-250mg |
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide |
76349-07-0 | 95% | 250mg |
$131.00 | 2024-04-19 | |
1PlusChem | 1P00G9SH-500mg |
N-(2-Hydroxypyridin-3-yl)acetamide |
76349-07-0 | 95% | 500mg |
$258.00 | 2023-12-16 | |
A2B Chem LLC | AH58385-500mg |
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide |
76349-07-0 | 95% | 500mg |
$204.00 | 2023-12-30 | |
Chemenu | CM172204-5g |
N-(2-Hydroxypyridin-3-yl)acetamide |
76349-07-0 | 95% | 5g |
$680 | 2022-06-10 |
N-(2-Hydroxypyridin-3-yl)acetamide Related Literature
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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4. Book reviews
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on N-(2-Hydroxypyridin-3-yl)acetamide
N-(2-Hydroxypyridin-3-yl)acetamide: A Comprehensive Overview
CAS No. 76349-07-0, commonly referred to as N-(2-Hydroxypyridin-3-yl)acetamide, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research findings related to N-(2-Hydroxypyridin-3-yl)acetamide.
The molecular structure of N-(2-Hydroxypyridin-3-yl)acetamide consists of a pyridine ring substituted with a hydroxyl group at position 2 and an acetamide group at position 3. This arrangement imparts the compound with distinct electronic and steric properties, making it a versatile building block for various chemical reactions. The pyridine ring's aromaticity contributes to its stability, while the hydroxyl group introduces hydrogen bonding capabilities, enhancing its solubility in polar solvents.
Recent studies have explored the synthesis of N-(2-Hydroxypyridin-3-yl)acetamide through various routes, including nucleophilic substitution and condensation reactions. Researchers have optimized reaction conditions to improve yield and purity, making this compound more accessible for large-scale production. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel method involving the reaction of 2-hydroxypyridine with acetyl chloride in the presence of a catalytic base, resulting in high yields of the desired product.
The biological activity of N-(2-Hydroxypyridin-3-yl)acetamide has been extensively investigated in recent years. Preclinical studies have shown that this compound exhibits potent antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, research has highlighted its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit pro-inflammatory cytokines in vitro.
In the field of materials science, N-(2-Hydroxypyridin-3-yl)acetamide has been explored as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand due to the presence of nitrogen atoms in the pyridine ring makes it ideal for forming stable metal complexes. Recent research has focused on its use in constructing MOFs with high surface area and porosity, which could find applications in gas storage and catalysis.
The environmental impact of N-(2-Hydroxypyridin-3-yl)acetamide has also been a topic of interest. Studies have assessed its biodegradability and toxicity to aquatic organisms. Results indicate that under aerobic conditions, the compound undergoes rapid biodegradation, reducing its environmental persistence. Furthermore, acute toxicity tests suggest that it poses minimal risk to aquatic life at environmentally relevant concentrations.
Despite its promising properties, further research is needed to fully harness the potential of N-(2-Hydroxypyridin-3-yl)acetamide. Ongoing studies are investigating its mechanism of action in biological systems, as well as exploring novel synthetic routes that could enhance its scalability and cost-effectiveness. Additionally, efforts are being made to evaluate its efficacy in preclinical models of disease, paving the way for potential clinical applications.
In conclusion, CAS No. 76349-07-0, or N-(2-Hydroxypyridin-3-yl)acetamide, represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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